molecular formula C15H11BrO2 B7883704 3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID

3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID

Cat. No.: B7883704
M. Wt: 303.15 g/mol
InChI Key: AECKGOZZLFYZDE-UHFFFAOYSA-N
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Description

3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID is an organic compound with the chemical formula C15H11BrO2 It is a derivative of cinnamic acid, where the phenyl group is substituted with a bromine atom at the ortho position

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method to synthesize this compound involves the aldol condensation of 2-bromobenzaldehyde with acetophenone, followed by oxidation of the resulting alcohol to the corresponding acid.

    Perkin Reaction: Another method involves the Perkin reaction, where 2-bromobenzaldehyde reacts with phenylacetic acid in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production typically involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(2-bromophenyl)-2-phenylpropan-2-one or 3-(2-bromophenyl)-2-phenylpropanoic acid.

    Reduction: Formation of 3-(2-bromophenyl)-2-phenylpropan-2-ol or 3-(2-bromophenyl)-2-phenylpropane.

    Substitution: Formation of 3-(2-methoxyphenyl)-2-phenylprop-2-enoic acid or 3-(2-ethoxyphenyl)-2-phenylprop-2-enoic acid.

Scientific Research Applications

3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound, which lacks the bromine substitution.

    2-Bromocinnamic Acid: Similar structure but with the bromine atom at the para position.

    3-(4-Bromophenyl)-2-phenylprop-2-enoic Acid: Similar structure but with the bromine atom at the meta position.

Uniqueness: 3-(2-BROMO-PHENYL)-2-PHENYL-ACRYLIC ACID is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. The ortho substitution can lead to different steric and electronic effects compared to para or meta substitutions, making it a valuable compound for studying structure-activity relationships.

Properties

IUPAC Name

3-(2-bromophenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECKGOZZLFYZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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